molecular formula C24H15ClN4O5 B2656353 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207017-97-7

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B2656353
CAS No.: 1207017-97-7
M. Wt: 474.86
InChI Key: RSMDNMPWYUAOAL-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4-dione core substituted at position 3 with a 1,3-benzodioxol-5-ylmethyl group and at position 7 with a 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl moiety. The quinazoline-dione scaffold is associated with diverse pharmacological activities, including kinase inhibition and anticancer effects. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity . The 4-chlorophenyl substituent may improve lipophilicity and target engagement, while the benzodioxole group could influence pharmacokinetic properties such as absorption and distribution .

Properties

CAS No.

1207017-97-7

Molecular Formula

C24H15ClN4O5

Molecular Weight

474.86

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H15ClN4O5/c25-16-5-2-14(3-6-16)21-27-22(34-28-21)15-4-7-17-18(10-15)26-24(31)29(23(17)30)11-13-1-8-19-20(9-13)33-12-32-19/h1-10H,11-12H2,(H,26,31)

InChI Key

RSMDNMPWYUAOAL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=C(C=C6)Cl)NC3=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered significant interest due to its diverse biological activities. This article explores its biological activity through various studies and findings from the literature.

Chemical Structure and Properties

The compound features a complex structure that combines a benzodioxole moiety with an oxadiazole and a quinazoline core. The molecular formula is C26H19ClN4O2C_{26}H_{19}ClN_{4}O_{2} with a molecular weight of approximately 454.9 g/mol. Its unique arrangement allows for interactions with various biological targets.

PropertyValue
Molecular FormulaC26H19ClN4O2
Molecular Weight454.9 g/mol
IUPAC NameThis compound

Anticancer Activity

Quinazolines are known for their anticancer properties. Research indicates that derivatives of quinazoline can inhibit tumor growth through various mechanisms:

  • Inhibition of Tubulin Polymerization : Certain quinazoline derivatives have been shown to disrupt microtubule formation in cancer cells, leading to apoptosis .
  • EGFR Inhibition : Some studies report that quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Broad-Spectrum Activity : Studies indicate that certain quinazoline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria by targeting bacterial dihydrofolate reductase (DHFR) and other essential enzymes .
  • Selectivity : Optimization of substituents on the quinazoline core has resulted in compounds with higher selectivity towards bacterial targets while minimizing cytotoxicity towards mammalian cells .

Anti-inflammatory Effects

Quinazolines have been investigated for their potential anti-inflammatory effects:

  • TNF-alpha Inhibition : Some derivatives have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-alpha) production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study on Antitumor Activity

A study evaluated various quinazoline derivatives for their cytotoxicity against different cancer cell lines. The results showed that specific substitutions on the quinazoline ring enhanced activity against A549 lung cancer cells, indicating structure-activity relationships that could guide future drug design .

Antibacterial Screening

Another research effort focused on synthesizing novel quinazoline derivatives and testing them against common bacterial strains. Compounds were screened using the cup plate method to measure zones of inhibition. Notably, some derivatives showed MIC values as low as 1 µg/mL against resistant strains such as MRSA .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The presence of the oxadiazole group may contribute to its ability to inhibit kinases involved in cancer progression.
  • Enzyme Interaction : The compound's structural features allow it to bind effectively to enzymes critical for bacterial survival and proliferation.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that quinazoline derivatives exhibited potent activity against hepatocellular carcinoma (HePG-2) and other cancer types . The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Antimicrobial Properties

Research has indicated that quinazoline derivatives can possess antimicrobial properties. The incorporation of chlorophenyl groups has been shown to enhance the antibacterial efficacy of such compounds. A related study demonstrated that certain quinazoline-based compounds exhibited activity against both Gram-positive and Gram-negative bacteria .

Kinase Inhibition

The compound may act as a selective inhibitor of various kinases involved in cellular signaling pathways. Kinase inhibitors are critical in cancer therapy as they can disrupt pathways that promote tumor growth and survival. Compounds with similar structures have been reported to inhibit c-Src and Abl kinases effectively .

Case Study 1: Anticancer Evaluation

A comprehensive evaluation was conducted on a series of quinazoline derivatives, including those similar to the target compound. The study involved in vitro tests against multiple cancer cell lines, revealing IC50 values indicating strong anticancer activity. Notably, derivatives with oxadiazole substitutions showed enhanced potency compared to their non-substituted counterparts .

Case Study 2: Antimicrobial Testing

Another study focused on testing various quinazoline derivatives for antimicrobial activity against common pathogens. The results indicated that modifications to the molecular structure significantly influenced antibacterial properties. Specifically, the presence of halogenated phenyl groups was linked to increased effectiveness against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The following table highlights structural differences between the target compound and related analogs:

Compound Core Structure Key Substituents Synthetic Route
Target Compound Quinazoline-2,4-dione 3-(1,3-Benzodioxol-5-ylmethyl); 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] Likely involves cyclization of quinazoline precursors with oxadiazole coupling
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate Quinoline 3-Phenyl-1,2,4-oxadiazole linked via methoxy Oxadiazole synthesized via condensation of amidoximes with carboxylic acids
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole 1,2,4-Oxadiazole Benzotriazole at C5; phenyl at C3 Nucleophilic substitution (K₂CO₃, acetonitrile reflux)
2,5-Diaryl-4-benzyl-1,3-oxazoles (e.g., 7 in ) 1,3-Oxazole 4-Benzyl; 2,5-diaryl (e.g., 4-chlorophenylsulfonyl) Cyclodehydration of N-acyl-α-amino ketones using POCl₃/H₂SO₄

Key Observations :

  • Unlike 1,3-oxazole derivatives (), the 1,2,4-oxadiazole group in the target compound provides greater metabolic resistance due to its aromatic stability .
Structural and Crystallographic Insights
  • Planarity and Dihedral Angles : The oxadiazole ring in ’s compound exhibits near-planarity (dihedral angle 4.4°), facilitating π-π stacking with biological targets. The target compound’s benzodioxolylmethyl group may introduce steric hindrance, altering binding kinetics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione, and how can purity be optimized?

  • Answer : The synthesis typically involves sequential heterocyclic formation. First, construct the quinazoline-dione core via cyclization of anthranilic acid derivatives with urea or thiourea analogs. Next, introduce the 1,3-benzodioxol-5-ylmethyl group via alkylation. Finally, incorporate the 1,2,4-oxadiazol-5-yl moiety using a nitrile oxide cycloaddition with 4-chlorophenyl precursors. Purity optimization includes recrystallization (e.g., ethanol/water mixtures) and column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reactions via TLC and confirm purity using HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Answer : Prioritize:

  • FT-IR : Confirm C=O stretches (quinazoline-dione at ~1680–1730 cm⁻¹) and oxadiazole C=N (~1610 cm⁻¹) .
  • NMR : Focus on quinazoline C-2 and C-4 protons (δ 8.0–8.3 ppm for NH in DMSO-d6) and oxadiazole-linked aromatic protons (δ 7.2–7.9 ppm). Use 13C^{13}\text{C} NMR to verify carbonyl carbons (~165–168 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ and fragmentation patterns.

Q. How can researchers assess the compound’s solubility and stability under varying pH conditions for in vitro assays?

  • Answer : Conduct equilibrium solubility studies using shake-flask methods in buffers (pH 1–10) with HPLC quantification. For stability, incubate the compound in simulated gastric/intestinal fluids (e.g., SGF/SIF) and analyze degradation products via LC-MS. Include controls with antioxidants (e.g., BHT) to evaluate oxidative stability .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s binding affinity to neurological targets (e.g., GABA receptors)?

  • Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with receptor crystal structures (e.g., PDB: 6HUP for GABA-A). Perform molecular dynamics (MD) simulations (AMBER/NAMD) to assess binding stability. Validate predictions with free-energy perturbation (FEP) or MM-GBSA calculations. Cross-reference with QSAR models for oxadiazole/quinazoline derivatives .

Q. How should researchers design experiments to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Answer :

Variable Temperature NMR : Determine if dynamic effects (e.g., hindered rotation) cause splitting.

2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities.

X-ray Crystallography : Resolve tautomerism or conformational isomers. For example, used crystallography to confirm triazole-thione tautomeric forms .

DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian, B3LYP/6-31G**) .

Q. What in vivo experimental designs are suitable for evaluating the compound’s pharmacokinetics and toxicity?

  • Answer :

  • Pharmacokinetics : Use a randomized block design with Sprague-Dawley rats (n=6/group). Administer IV/oral doses, collect plasma at 0, 1, 2, 4, 8, 12, 24 h. Analyze via LC-MS/MS for AUC, Cmax_{max}, t1/2_{1/2}. Include bile-duct cannulated rats to assess enterohepatic recirculation .
  • Toxicity : Follow OECD guidelines for acute (single-dose, 14-day observation) and subchronic (28-day repeated dose) studies. Monitor hematological, hepatic, and renal biomarkers. Histopathology on liver/kidney tissues .

Q. How can researchers optimize the compound’s selectivity for a specific enzyme isoform (e.g., COX-2 over COX-1)?

  • Answer :

Structural Modifications : Introduce sulfonamide or methyl groups at positions predicted to block COX-1’s smaller active site (docking-guided design).

Enzyme Assays : Use colorimetric COX-1/COX-2 inhibitor screening kits (Cayman Chemical). Calculate IC50_{50} ratios.

Mutagenesis Studies : Engineer COX-2 mutants to identify critical binding residues .

Methodological Notes

  • Data Contradiction Analysis : For conflicting bioactivity results, apply Bland-Altman plots to assess inter-lab variability and repeat assays with standardized protocols (e.g., CLIA guidelines) .
  • Advanced Purification : Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA) for isolating degradation products .

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